5-(3-Bromophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole

Description

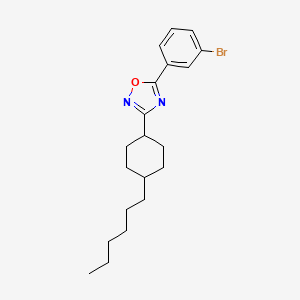

5-(3-Bromophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-bromophenyl group at position 5 and a 4-hexylcyclohexyl group at position 3. This structural combination suggests applications in materials science (e.g., liquid crystals, polymers) or as a synthetic intermediate in pharmaceutical chemistry .

Properties

Molecular Formula |

C20H27BrN2O |

|---|---|

Molecular Weight |

391.3 g/mol |

IUPAC Name |

5-(3-bromophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C20H27BrN2O/c1-2-3-4-5-7-15-10-12-16(13-11-15)19-22-20(24-23-19)17-8-6-9-18(21)14-17/h6,8-9,14-16H,2-5,7,10-13H2,1H3 |

InChI Key |

CEAKOJKSFZHFGD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1CCC(CC1)C2=NOC(=N2)C3=CC(=CC=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a nitrile oxide. The general steps are as follows:

Preparation of Hydrazide: The starting material, 3-bromobenzohydrazide, is prepared by reacting 3-bromobenzoic acid with hydrazine hydrate.

Formation of Nitrile Oxide: The nitrile oxide is generated in situ from the corresponding oxime using an oxidizing agent such as sodium hypochlorite.

Cyclization: The hydrazide and nitrile oxide are then reacted under controlled conditions to form the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group.

Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

Oxidation: Products may include bromophenyl oxadiazole derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms of the oxadiazole or bromophenyl groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

Catalysis: Acts as a ligand in coordination chemistry for catalysis.

Biology and Medicine:

Biological Probes: Used in the development of fluorescent probes for biological imaging.

Industry:

Polymer Science: Incorporated into polymers to enhance their electronic properties.

Coatings: Used in the formulation of advanced coatings with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole depends on its application. In materials science, its electronic properties are due to the conjugated system of the oxadiazole ring, which allows for efficient charge transport. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Key Observations:

- Substituent Position: The meta-bromine on the phenyl ring (vs.

- Alkyl Chain Length : The 4-hexylcyclohexyl group increases hydrophobicity compared to cyclohexyl (), likely raising the logP value and reducing aqueous solubility.

- Energetic vs. Non-Energetic Applications: Unlike nitro-substituted derivatives (), the target compound lacks explosive functionality but may exhibit improved thermal stability.

Physical and Chemical Properties

- Molecular Weight : Estimated at ~420–450 g/mol (vs. 307.19 g/mol for the cyclohexyl analogue in ), impacting crystallization behavior.

- Thermal Stability : Likely higher than nitro-containing analogues () due to the absence of labile nitro groups.

- Solubility : Lower polarity compared to methoxy-substituted analogues () suggests preferential solubility in dichloromethane or toluene.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.